molecular formula C20H19ClN2O5 B2483671 3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888448-19-9

3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2483671
CAS No.: 888448-19-9
M. Wt: 402.83
InChI Key: SUJTXOAOXVROIH-UHFFFAOYSA-N
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Description

3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O5 and its molecular weight is 402.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Benzofuran Derivatives

A study by Lavanya, Sribalan, and Padmini (2017) explored the synthesis of a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives for the development of new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting their potential in creating new treatments and solutions in healthcare and pharmaceuticals (Lavanya, Sribalan, & Padmini, 2017).

Novel Benzofuran Compounds as Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzofuran compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors and demonstrated high inhibitory activity on COX-2 selectivity, comparable to the standard drug sodium diclofenac. This research presents a promising avenue for developing new therapeutics targeting pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Screening of Benzofuran Derivatives

Idrees, Bodkhe, Siddiqui, and Kola (2020) synthesized a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli, demonstrating the potential of benzofuran derivatives in combating microbial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-26-15-8-7-12(11-16(15)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-14(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJTXOAOXVROIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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